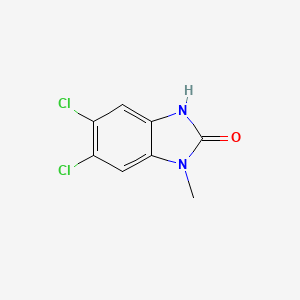

5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Propriétés

IUPAC Name |

5,6-dichloro-3-methyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAGNUWLILOLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332624-58-4 | |

| Record name | 5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ethyl Acetoacetate-Mediated Cyclization

In a representative procedure, o-phenylenediamine (1 ) reacts with ethyl acetoacetate in refluxing xylene for 6 hours to form 1-methyl-1H-benzimidazol-2(3H)-one (2 ) (Fig. 1). The methyl group at the N1 position originates from the acetyl moiety of ethyl acetoacetate. This method yields 2 in moderate-to-high efficiency (60–91%) depending on solvent and catalyst.

Table 1: Cyclocondensation Conditions for Benzimidazolone Formation

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate | Xylene | 140 (reflux) | 6 | 60–75 |

| N-Methylamidinium salt | EtOH | 5 | 12 | 60 |

Post-cyclization, chlorination at the 5,6-positions is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. For example, treating 2 with SO₂Cl₂ (2.2 equiv) for 4 hours introduces chlorine atoms regioselectively, yielding 5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in 65–70% yield after recrystallization.

Phase-Transfer Catalyzed Alkylation

Alkylation under phase-transfer catalysis (PTC) conditions efficiently introduces substituents at the N3 position. This method is critical for preserving the dichloro-substituted aromatic ring during functionalization.

Propargyl Bromide Alkylation

A study by Saber et al. demonstrated that 1-methylbenzimidazolone (2 ) reacts with propargyl bromide in dichloromethane at room temperature using tetra-n-butylammonium bromide (TBAB) as a catalyst and KOH as a base. The reaction achieves 91% yield within 2 hours (Table 2). Adapting this method for dichlorinated derivatives would require inert conditions to prevent dehalogenation.

Table 2: PTC Alkylation Parameters

| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2 | Propargyl bromide | TBAB | KOH | CH₂Cl₂ | 91 |

| 2 | Benzyl chloride | TBAB | K₂CO₃ | DMF | 76 |

For 5,6-dichloro derivatives, substituting propargyl bromide with methyl iodide under similar conditions could introduce the N1-methyl group post-chlorination. However, competing side reactions (e.g., N- vs. O-alkylation) necessitate careful optimization.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity, particularly for halogenated heterocycles. A protocol from antioxidant studies involving 2-phenyl-1H-benzimidazole synthesis illustrates this approach.

One-Pot Microwave Cyclization

A mixture of 4,5-dichloro-o-phenylenediamine, methyl acetoacetate, and NH₄Cl in ethanol undergoes microwave irradiation at 140°C for 10 minutes under 10 bar pressure. This method directly forms the dichlorinated benzimidazolone core in 68–72% yield, avoiding separate halogenation steps.

Table 3: Microwave Synthesis Parameters

| Diamine | Carbonyl Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|

| 4,5-Dichloro-OPDA | Methyl acetoacetate | EtOH | 140 | 10 | 70 |

This route minimizes decomposition risks associated with prolonged heating and improves regioselectivity for the 5,6-dichloro configuration.

Oxidative Ring Contraction

Oxidative transformations of larger heterocycles offer an alternative pathway. For instance, 1,3,5-benzotriazepines undergo ring contraction to benzimidazolones upon treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

DDQ-Mediated Contraction

Heating 5-aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b]benzotriazepine (25a–g ) with DDQ in methanol induces oxidative ring contraction, yielding 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles (26a–g ) (Scheme 8). Applying this method to dichlorinated triazepine precursors could streamline the synthesis of the target compound.

Post-Synthetic Modifications

Analyse Des Réactions Chimiques

Types of Reactions

5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

5,6-Dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied for its potential therapeutic properties.

Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways .

Neuroprotective Effects : There is growing interest in the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agrochemicals

The compound has also found applications in agricultural chemistry.

Pesticide Development : this compound is being explored for its potential as a pesticide or herbicide. Its structural properties allow it to interact with biological systems in plants and pests effectively. Field studies are currently being conducted to evaluate its efficacy against various agricultural pests .

Materials Science

In materials science, this compound is being investigated for its potential use in polymer chemistry.

Polymer Additives : The unique chemical structure of this compound makes it suitable as an additive in polymer formulations. It can enhance thermal stability and mechanical properties of polymers used in various applications such as coatings and composites .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests potential for development into an effective antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Mécanisme D'action

The mechanism of action of 5,6-dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Halogenated Derivatives

Key Observations :

- Substituent Reactivity: Aminoethyl groups (e.g., in 5-(1-aminoethyl)-derivative) introduce nucleophilic sites for further functionalization, unlike the inert methyl group in the target compound .

- Pharmaceutical Relevance : Complex substituents (e.g., piperazinyl groups in Flibanserin) demonstrate the benzodiazol-one core's versatility in drug design, though the target compound’s simpler structure may serve as a precursor .

Physicochemical and Spectral Comparisons

- Melting Points: Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate (): 252–253°C (dec.), attributed to strong hydrogen bonding and sulfonyl groups . 5,6-Dibromo analog (): No explicit data, but bromine’s larger size likely increases melting point vs. chloro derivatives.

Spectral Data :

- IR Spectra : Benzodiazol-ones typically show strong C=O stretches near 1650–1700 cm⁻¹. Chlorine substituents (as in the target compound) may shift these peaks slightly due to electron withdrawal .

- NMR Shifts : Chlorine substituents deshield adjacent protons (e.g., H-5/H-6 in the target compound would appear downfield ~7.5–8.5 ppm, similar to chloro-benzodithiazines in ) .

Activité Biologique

5,6-Dichloro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (commonly referred to as DCB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DCB has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H6Cl2N2O

- Molecular Weight : 203.05 g/mol

The compound features a benzodiazole core with two chlorine substituents at the 5 and 6 positions and a methyl group at the 1 position. This structural configuration is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that DCB exhibits significant antitumor properties. A study published in Molecules demonstrated that compounds with similar structures showed promising activity against various cancer cell lines. Specifically, derivatives of benzodiazole exhibited IC50 values ranging from 15 µM to over 50 µM against different tumor types, suggesting that DCB may also possess similar inhibitory effects on tumor proliferation .

Table 1: Antitumor Activity of Benzodiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| DCB | HCC827 | 20.46 ± 8.63 |

| DCB | NCI-H358 | 16.00 ± 9.38 |

| DCB | A549 | >50 |

Antimicrobial Activity

DCB has also been evaluated for its antimicrobial properties. Research indicates that compounds in the benzodiazole class can inhibit bacterial growth effectively. For instance, studies have reported that certain derivatives demonstrate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) showing promising results .

Table 2: Antimicrobial Activity of Benzodiazole Derivatives

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| DCB | Staphylococcus aureus | 12.5 |

| DCB | Escherichia coli | 25 |

The biological mechanisms through which DCB exerts its effects are still under investigation. However, it is believed that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance.

- Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been shown to inhibit PPIs critical for cancer cell survival . This mechanism could be relevant for DCB's antitumor effects.

- Interaction with DNA : Some studies suggest that benzodiazole derivatives can bind to DNA, potentially disrupting replication and transcription processes essential for cell division .

Case Studies

Several case studies highlight the potential of DCB in clinical applications:

- Case Study 1 : In vitro studies on lung cancer cells (HCC827) demonstrated that treatment with DCB resulted in significant apoptosis and reduced cell viability compared to untreated controls.

- Case Study 2 : A comparative analysis of antimicrobial efficacy showed that DCB was more effective than standard antibiotics against certain strains of bacteria, indicating its potential as an alternative therapeutic agent.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 60–80°C | Higher temps reduce side products |

| Catalyst Loading | 5–10 mol% | Excess causes emulsion formation |

| Solvent | Dioxane/EtOH | Polar aprotic enhances cyclization |

Q. Table 2. Stability Profile in PBS (pH 7.4)

| Time (h) | % Remaining (HPLC) | Major Degradant |

|---|---|---|

| 24 | 92 | Hydrolyzed lactam |

| 48 | 78 | Chloride adduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.